(S)-NIFE

Descripción

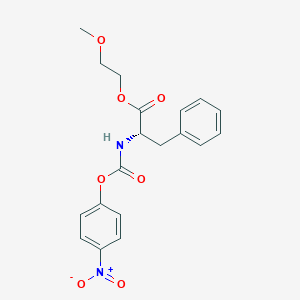

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxyethyl (2S)-2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-26-11-12-27-18(22)17(13-14-5-3-2-4-6-14)20-19(23)28-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOUYIBYVUBOGT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585021 | |

| Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328406-65-1 | |

| Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-NIFE: Properties, Structure, and Application in Chiral Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-NIFE, chemically known as N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester, is a crucial chiral derivatizing agent employed extensively in the analytical separation of amino acids and other primary and secondary amine-containing compounds. Its application is pivotal in high-performance liquid chromatography (HPLC) for the enantioseparation of chiral molecules, a critical step in various stages of pharmaceutical development and biomedical research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, a detailed experimental protocol for its use in amino acid derivatization, and a schematic representation of the analytical workflow.

Chemical Properties and Structure

This compound is a crystalline solid with a molecular formula of C₁₉H₂₀N₂O₇ and a molecular weight of approximately 388.4 g/mol [1][2]. Its structure features a phenylalanine core, which imparts the chirality necessary for the separation of enantiomers, linked to a 4-nitrophenoxycarbonyl group that serves as a chromophore for UV detection in HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀N₂O₇ | [1][2] |

| Molecular Weight | 388.4 g/mol | [1] |

| CAS Number | 328406-65-1 | [1][2] |

| Appearance | Crystalline solid | [1] |

| λmax | 275 nm | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [1] |

| Storage | Store at -20°C |

Molecular Structure

The chemical structure of this compound is provided below:

IUPAC Name: N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester[1]

SMILES: O=C(N--INVALID-LINK--CC1=CC=CC=C1)OC2=CC=C(--INVALID-LINK--=O)C=C2[1]

Experimental Protocols

The primary application of this compound is in the pre-column derivatization of amino acids for their enantioselective analysis by HPLC. The following protocol is a generalized procedure based on established methods.

Materials

-

This compound reagent

-

Amino acid standard or sample

-

Borate buffer (e.g., 62.5 mM, pH 10)

-

Acetonitrile (ACN)

-

Deionized water

-

Quenching solution (e.g., acetic acid)

-

HPLC or UPLC system with UV or Mass Spectrometry (MS) detector

-

Reversed-phase HPLC column (e.g., C18)

Derivatization Procedure

-

Sample Preparation: Prepare a solution of the amino acid sample or standard in deionized water or a suitable buffer.

-

Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 5 mg/mL).

-

Reaction Mixture: In a microcentrifuge tube, combine the amino acid solution, borate buffer, and the this compound solution. A typical ratio would be 20 µL of sample, 20 µL of borate buffer, and 4 µL of the this compound reagent.

-

Incubation: Vortex the mixture and incubate at room temperature for a specified time, typically around 20 minutes, to allow the derivatization reaction to complete.

-

Quenching: Stop the reaction by adding a quenching solution, such as acetic acid.

-

Analysis: The resulting solution containing the diastereomeric derivatives is then ready for injection into the HPLC system.

Signaling and Reaction Pathways

As a synthetic derivatizing agent, this compound is not involved in biological signaling pathways. Its utility lies in the chemical reaction with amino acids to form diastereomers that can be separated chromatographically.

Derivatization Reaction Pathway

The derivatization of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the 4-nitrophenoxycarbonyl group of this compound. This results in the formation of a stable carbamate linkage and the release of 4-nitrophenol as a byproduct. The inherent chirality of the L-phenylalanine backbone of this compound leads to the formation of diastereomeric pairs when reacting with a racemic or enantiomerically diverse mixture of amino acids.

Caption: Derivatization of an amino acid with this compound.

Experimental and Analytical Workflow

The overall process of using this compound for chiral amino acid analysis involves several distinct stages, from initial sample handling to final data interpretation.

HPLC-MS Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of amino acids using this compound derivatization followed by HPLC-MS.

Caption: Workflow for amino acid analysis using this compound.

Conclusion

This compound is a highly effective and widely used chiral derivatizing agent for the enantioseparation of amino acids and other chiral amines by HPLC. Its well-defined chemical properties and reliable reactivity make it an invaluable tool in pharmaceutical analysis, metabolomics, and other scientific disciplines where the stereochemistry of molecules is of paramount importance. The protocols and workflows described in this guide provide a solid foundation for the successful application of this compound in a research or quality control setting.

References

An In-depth Technical Guide on the Mechanism of Action of (S)-NIFE with Primary Amines for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of the mechanism of action of (S)-NIFE [N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester] with primary amines. Contrary to potential misconceptions of this compound as a biological inhibitor, its primary and well-documented role in scientific research is as a chiral derivatizing agent. This guide will focus on the chemical basis of this derivatization, its application in the analytical separation and quantification of primary amine-containing compounds, and the associated experimental methodologies.

Core Mechanism: Nucleophilic Acyl Substitution

The fundamental mechanism of action of this compound with primary amines is a nucleophilic acyl substitution reaction. This compound serves as an activated carbonyl compound, where the 4-nitrophenoxy group acts as a good leaving group. The primary amine, possessing a lone pair of electrons on the nitrogen atom, functions as the nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the N-(4-Nitrophenoxycarbonyl) moiety of this compound.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of the 4-nitrophenoxide anion, which is stabilized by resonance.

-

Product Formation: The final products are a stable urea derivative of the primary amine and 4-nitrophenol.

This reaction is highly efficient and proceeds under mild conditions, making it suitable for the derivatization of sensitive biological molecules.

Application in Chiral Separation and Quantification

The primary application of this compound is in the analytical separation of enantiomers of chiral primary amines, particularly amino acids and amino alcohols, using High-Performance Liquid Chromatography (HPLC).[1][2] Since this compound is a chiral molecule itself (due to the L-phenylalanine backbone), its reaction with a chiral primary amine results in the formation of diastereomers. These diastereomers have different physicochemical properties and can be separated by standard reversed-phase HPLC.

The use of this compound offers several advantages for analytical purposes:

-

High Sensitivity: The resulting derivatives can be detected with high sensitivity.[3]

-

Good Enantioselectivity: It allows for the effective separation of enantiomers.[1][3]

-

Mild Reaction Conditions: The derivatization can be performed under conditions that do not degrade most analytes.[3]

Quantitative Data

The following table summarizes the retention times for various amino acid diastereomers derivatized with this compound, demonstrating its utility in separating these compounds via HPLC.[1]

| Amino Acid | L-Isomer Retention Time (min) | D-Isomer Retention Time (min) |

| Alanine | 35.8 | 38.1 |

| Valine | 40.2 | 43.5 |

| Leucine | 43.8 | 46.9 |

| Isoleucine | 42.5 | 45.3 |

| Phenylalanine | 45.1 | 48.2 |

| Tyrosine | 41.7 | 44.9 |

| Tryptophan | 48.5 | 51.3 |

| HPLC conditions: C18 reversed-phase column with a linear gradient of acetonitrile in water. |

Experimental Protocols

-

This compound Solution: Prepare a 1% (w/v) solution of this compound in acetone.

-

Triethylamine Solution: Prepare a 6% (v/v) solution of triethylamine in water. This will serve as the basic buffer (pH ~11.9).

-

Acetic Acid Solution: Prepare a 5% (v/v) solution of acetic acid in water to quench the reaction.

-

Analyte Solution: Prepare a 1 mg/mL solution of the primary amine-containing analyte in water. If solubility is an issue, a small amount of methanol can be added.[1]

The following protocol is a general guideline for the derivatization of primary amines with this compound for HPLC analysis.[1]

Step-by-Step Protocol:

-

To 1 µL of the aqueous analyte solution (containing the primary amine), add 10 µL of the 6% triethylamine solution.

-

Add 10 µL of the 1% this compound solution in acetone to the mixture.

-

Allow the reaction to proceed at room temperature for 20 minutes.[1]

-

Quench the reaction by adding 10 µL of the 5% acetic acid solution.

-

The resulting solution containing the diastereomeric derivatives can then be diluted if necessary and an aliquot injected into the HPLC system for analysis.

For the analysis of the derivatized amino acids, a reversed-phase HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS) can be utilized.[1]

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm).

-

Mobile Phase A: 5% acetic acid in water.

-

Mobile Phase B: Acetonitrile containing 10% (v/v) methanol.

-

Gradient: A linear gradient from 5% to 50% of mobile phase B over 50 minutes is a suitable starting point.

-

Flow Rate: 250 µL/min.

-

Detection: UV detection can be performed, and ESI-MS can be used for mass identification of the derivatized products.

Signaling Pathways and Logical Relationships

In the context of this compound's application, the "signaling pathway" is the logical flow of the analytical process, from sample preparation to data acquisition.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of chiral primary amines. Its mechanism of action is a straightforward nucleophilic acyl substitution, leading to the formation of diastereomers that can be readily separated and quantified using standard HPLC techniques. This guide provides the foundational knowledge and a practical experimental framework for the successful application of this compound in an analytical setting. It is important to reiterate that the established function of this compound is that of a chemical derivatizing agent for analytical purposes, and there is no scientific evidence to support a role as a biological inhibitor.

References

- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of (S)-Nifenalol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Nifenalol, the levorotatory enantiomer of Nifenalol, is a beta-adrenergic blocker with distinct pharmacological properties. A thorough understanding of its solubility in various organic solvents is paramount for its purification, formulation development, and analytical characterization. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (S)-Nifenalol and the key factors influencing this critical physicochemical parameter. While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (S)-Nifenalol in a range of organic solvents, this guide equips researchers with the foundational knowledge and experimental frameworks to conduct such assessments.

Understanding Solubility: Key Concepts

The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. In drug development, two primary types of solubility are considered:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under equilibrium conditions. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in a highly soluble organic solvent like DMSO) and then diluted into an aqueous or organic medium. It is a high-throughput screening method often used in early drug discovery.

Experimental Protocols for Solubility Determination

Accurate determination of (S)-Nifenalol's solubility requires robust experimental protocols. The choice of method depends on the required accuracy, throughput, and the stage of drug development.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.

Detailed Methodology:

-

Preparation: Add an excess amount of (S)-Nifenalol to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A temperature-controlled shaker or rotator is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at the same temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) without disturbing the solid phase.

-

Quantification: Analyze the concentration of (S)-Nifenalol in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The determined concentration represents the thermodynamic solubility of (S)-Nifenalol in that specific solvent at the given temperature.

Kinetic Solubility Determination: High-Throughput Screening

For earlier stages of drug discovery, higher throughput methods like nephelometry or UV-based plate reader assays are often employed to determine kinetic solubility.

Detailed Methodology (Nephelometry):

-

Stock Solution Preparation: Prepare a concentrated stock solution of (S)-Nifenalol in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Induction: The addition of the target solvent, in which (S)-Nifenalol is less soluble, will induce precipitation at a certain concentration.

-

Light Scattering Measurement: Use a nephelometer to measure the light scattered by the insoluble particles (precipitate) in each well.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1][2]

Factors Influencing the Solubility of (S)-Nifenalol

The solubility of (S)-Nifenalol in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent.[3][4][5][6][7]

Table 1: Key Factors Affecting Solubility

| Factor | Description | Impact on (S)-Nifenalol Solubility |

| Solvent Polarity | The polarity of the solvent relative to the solute is a primary determinant. The "like dissolves like" principle generally applies.[8] | (S)-Nifenalol, with its polar functional groups (hydroxyl, amino), is expected to have higher solubility in polar organic solvents (e.g., methanol, ethanol) compared to non-polar solvents (e.g., hexane, toluene). |

| Temperature | The effect of temperature on solubility depends on the enthalpy of solution. For most solids, solubility increases with increasing temperature.[3] | It is likely that the solubility of (S)-Nifenalol will increase with temperature in most organic solvents. This relationship should be determined experimentally. |

| Hydrogen Bonding | The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a compound with hydrogen bonding capabilities. | The hydroxyl and secondary amine groups in (S)-Nifenalol can form hydrogen bonds. Solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate) or donors (e.g., alcohols) can enhance solubility. |

| Molecular Structure of Solute | The presence of polar functional groups, molecular size, and shape all affect the energy required to break the crystal lattice and solvate the molecule. | The aromatic ring and the propanolamine side chain contribute to the overall polarity and potential for intermolecular interactions. |

| Crystalline Form (Polymorphism) | Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. | The specific crystalline form of the (S)-Nifenalol sample used will influence the measured solubility. |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a pharmaceutical compound like (S)-Nifenalol.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 6. ijnrd.org [ijnrd.org]

- 7. pharmaacademias.com [pharmaacademias.com]

- 8. m.youtube.com [m.youtube.com]

(S)-NIFE Reagent: A Technical Guide to its Discovery, Development, and Application in Chiral Separations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-NIFE reagent, chemically known as (S)-N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, has emerged as a significant chiral derivatizing agent for the analysis of amino acids and other primary and secondary amines. Its application in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has enabled sensitive and reliable separation of enantiomers, which is of critical importance in pharmaceutical research, clinical diagnostics, and metabolomics. This guide provides a comprehensive overview of the discovery and development of the this compound reagent, detailed experimental protocols for its use, a summary of its performance in quantitative analyses, and a visual representation of the analytical workflow.

Discovery and Development

The this compound reagent was first introduced as a novel chiral derivatizing agent for the enantioseparation of secondary amino acids. Its development was driven by the need for a reagent that could effectively create diastereomeric derivatives of chiral amines, allowing for their separation on standard reversed-phase HPLC columns. The key innovation of the this compound reagent lies in its pre-activated N-terminus, which readily reacts with the amino group of an analyte, and its inherent chirality, which introduces a second chiral center, leading to the formation of diastereomers with distinct physicochemical properties.

The reagent's design, incorporating a 4-nitrophenoxycarbonyl group, provides a good leaving group for the derivatization reaction, while the L-phenylalanine moiety imparts the necessary chirality for separation. The 2-methoxyethyl ester was likely chosen to enhance solubility in common organic solvents used in HPLC.

While the seminal work introducing the this compound reagent was published by Péter, A., et al. in 2002 in the Journal of Chromatography A, this guide will focus on the practical application and methodologies derived from subsequent studies that have built upon this foundational work.

Synthesis of this compound Reagent

Experimental Protocols

Derivatization of Amino Acids with this compound

The following protocol is a generalized procedure for the derivatization of amino acids in a sample, such as a protein hydrolysate or a biological fluid.

Materials:

-

This compound reagent solution (e.g., 5 mg/mL in acetonitrile)

-

Borate buffer (62.5 mM, pH 10) or Triethylamine solution (6% in a suitable solvent)

-

Sample containing amino acids

-

Internal standard solution (optional, but recommended for quantitative analysis)

-

Quenching solution (e.g., 5% acetic acid)

-

Vortex mixer

-

Incubator or heating block (if required)

Procedure:

-

Sample Preparation:

-

For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate individual amino acids.

-

Neutralize the hydrolyzed sample.

-

For biological fluids (plasma, urine, cerebrospinal fluid), deproteinize the sample (e.g., by adding acetonitrile or methanol, followed by centrifugation).

-

-

Derivatization Reaction:

-

To a microcentrifuge tube, add 20 µL of the sample.

-

Add 20 µL of the internal standard solution (if used).

-

Add 20 µL of borate buffer (pH 10).

-

Add 4 µL of the this compound reagent solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture. Reaction times can vary, with some protocols suggesting room temperature for 20 minutes, while others may use elevated temperatures.

-

-

Quenching the Reaction:

-

Add a suitable volume of the quenching solution (e.g., 5% acetic acid) to stop the reaction.

-

-

Analysis:

-

The derivatized sample is now ready for injection into the HPLC or UPLC-MS/MS system.

-

HPLC and UPLC-MS/MS Analysis

The separation of the this compound derivatized amino acids is typically achieved on a C18 reversed-phase column.

Typical HPLC-UV Parameters:

-

Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase A: Aqueous buffer (e.g., ammonium acetate or phosphate buffer)

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the derivatized amino acids.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 275 nm (due to the nitrophenyl chromophore)

Typical UPLC-MS/MS Parameters:

-

Column: C18, e.g., 2.1 mm x 100 mm, 1.7 µm particle size

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A rapid gradient is employed to achieve fast separation times.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each derivatized amino acid need to be optimized.

Data Presentation

The this compound reagent has demonstrated excellent performance in the quantitative analysis of D-amino acids in various biological matrices. The following table summarizes key performance data from a validated UPLC-MS/MS method for the analysis of 19 chiral proteinogenic amino acids[1][2].

| Amino Acid | Limit of Detection (LOD) (nM)[1][2] | Accuracy (%) in Plasma[1][2] | Accuracy (%) in CSF[1][2] | Accuracy (%) in Urine[1][2] |

| Alanine | 1.98 | 85 - 107 | 85 - 107 | 85 - 107 |

| Arginine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Asparagine | 5.15 | 85 - 107 | 85 - 107 | 85 - 107 |

| Aspartic Acid | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Cysteine | Not Reported | Not Reported | Not Reported | Not Reported |

| Glutamic Acid | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Glutamine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Glycine | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

| Histidine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Isoleucine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Leucine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Lysine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Methionine | 1.18 | 85 - 107 | 85 - 107 | 85 - 107 |

| Phenylalanine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Proline | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Serine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Threonine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Tryptophan | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Tyrosine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

| Valine | < 1 | 85 - 107 | 85 - 107 | 85 - 107 |

Note: The accuracy is reported as a range for the entire panel of amino acids in the respective matrix.

Mandatory Visualizations

Derivatization Reaction of an Amino Acid with this compound

Caption: Derivatization of an amino acid with this compound reagent.

Experimental Workflow for Chiral Amino Acid Analysis

Caption: Workflow for chiral amino acid analysis using this compound.

Conclusion

The this compound reagent is a powerful tool for the chiral separation and quantification of amino acids and other chiral amines. Its ease of use, coupled with the high sensitivity and selectivity achievable with modern analytical instrumentation, makes it an invaluable reagent for researchers in various scientific disciplines. The methodologies outlined in this guide provide a solid foundation for the successful application of the this compound reagent in the user's own research endeavors. Further research and development may focus on expanding the range of analytes that can be derivatized and on the development of even more sensitive and high-throughput analytical methods.

References

An In-depth Technical Guide on the Stability and Storage of Nifedipine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Nifedipine, a widely used calcium channel blocker. The information is curated to assist researchers, scientists, and professionals in drug development in ensuring the integrity and efficacy of this compound in their work.

Chemical Profile of Nifedipine

Nifedipine is a dihydropyridine derivative with the systematic IUPAC name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. It is characterized as an odorless, yellow crystalline powder that is tasteless[1][2].

Key Identifiers:

Stability Profile

Nifedipine's stability is influenced by several factors, most notably light, temperature, and the formulation in which it is prepared.

2.1. Light Sensitivity:

Nifedipine is highly sensitive to light[2][3]. Exposure to daylight or certain wavelengths of artificial light can cause it to decompose into a nitrosophenylpyridine derivative. UV light exposure may lead to the formation of a nitrophenylpyridine derivative[3]. Therefore, it is imperative to protect Nifedipine and its formulations from light at all times.

2.2. Thermal Stability:

The stability of Nifedipine is also temperature-dependent. As a solid, it is expected to be stable for at least two years when stored at 2-8°C[3]. For formulated products, specific temperature recommendations should be followed. For instance, nifedipine liquid-filled capsules should be stored at 15-25°C, while extended-release tablets should be stored at a temperature below 30°C[1].

2.3. Stability in Oral Suspensions:

Studies have been conducted to determine the stability of nifedipine in compounded oral suspensions. In one study, nifedipine suspensions were prepared using two different vehicles: 1% methylcellulose:simple syrup NF (1:13) and Ora Plus:Ora Sweet (1:1) at a concentration of 4 mg/mL[4]. The stability of these suspensions was assessed over a 3-month period at two different temperatures.

The results indicated that at 4°C (refrigerated), the nifedipine concentration remained at nearly 100% of the initial concentration in both formulations for the entire 91-day study period[4]. At 25°C (room temperature), the mean concentration of nifedipine was 98.9% ± 2.36% in the Ora Plus:Ora Sweet formulation and 97.4% ± 2.48% in the 1% methylcellulose-syrup formulation after 3 months[4]. No significant changes in pH or physical appearance were observed in any of the samples[4].

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for Nifedipine and its preparations:

| Formulation | Storage Temperature | Light Protection | Moisture Protection |

| Solid Powder (as supplied) | 2-8°C[3] | Required[1][2][3] | Required[1] |

| Liquid-filled Capsules | 15-25°C[1] | Required[1] | Required[1] |

| Extended-Release Tablets | Below 30°C[5] | Required[1] | Required[5] |

| Compounded Oral Suspensions | 4°C or 25°C[4] | Required[1][2][3] | Recommended |

Experimental Protocols

4.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Nifedipine in Oral Suspensions:

The following is a general outline of a stability-indicating HPLC method, as described in the referenced study for analyzing nifedipine in oral suspensions[4].

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer. The exact composition should be optimized for adequate separation.

-

Column: A C18 reverse-phase column is typically used.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.

-

Detection Wavelength: Nifedipine can be detected at a wavelength of 235 nm.

-

Sample Preparation:

-

Accurately weigh a portion of the suspension.

-

Dilute with a suitable solvent (e.g., mobile phase) to a known concentration.

-

Filter the sample through a 0.45 µm filter before injection into the HPLC system.

-

-

Forced Degradation Studies: To validate the stability-indicating nature of the assay, forced degradation studies should be performed. This involves subjecting nifedipine solutions to stress conditions such as acid, base, heat, oxidation, and light to generate degradation products. The HPLC method should be able to resolve the nifedipine peak from all degradation product peaks.

Visualizations

Logical Workflow for Nifedipine Stability Assessment

Caption: Workflow for assessing the stability of Nifedipine formulations.

Degradation Pathway of Nifedipine under Light Exposure

Caption: Simplified degradation pathways of Nifedipine upon light exposure.

References

Commercial Sources and Technical Guide for (S)-NIFE

For researchers, scientists, and drug development professionals utilizing photosensitive protecting groups, (S)-NIFE ((S)-(-)-1-(2-nitrophenyl)ethyl acetate) is a valuable tool for the controlled release of molecules. This technical guide provides an in-depth overview of commercial sources for this compound, alongside detailed experimental protocols for its application, with a focus on the photorelease (uncaging) of protected compounds.

Commercial Availability of this compound

This compound is available from several reputable chemical suppliers. The following table summarizes the key purchasing information from two prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Cayman Chemical | 17431 | ≥95% | 5 mg, 10 mg, 25 mg | $52.00 (5 mg), $73.00 (10 mg), $111.00 (25 mg) |

| Santa Cruz Biotechnology | sc-253524 | Not specified | Inquire | Inquire for pricing |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Core Application: Photosensitive Protecting Group

This compound belongs to the family of 2-nitrobenzyl caging groups. The 1-(2-nitrophenyl)ethyl (NPE) moiety is photolabile, meaning it can be cleaved by exposure to UV light. This property allows for the precise temporal and spatial release of a protected functional group, typically a carboxylate, within a biological system or chemical reaction. The general principle involves the esterification of a carboxylic acid with the this compound precursor, rendering the acid inactive until it is "uncaged" by photolysis.

The logical relationship of this compound as a photosensitive protecting group can be visualized as follows:

Caption: Logical workflow of caging and uncaging a carboxylic acid with this compound.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of an this compound caged compound and its subsequent photolytic cleavage.

Synthesis of an this compound Caged Carboxylate

This protocol describes a general method for the esterification of a carboxylic acid with (S)-1-(2-nitrophenyl)ethanol, the precursor to the acetate form.

Materials:

-

Carboxylic acid of interest

-

(S)-1-(2-nitrophenyl)ethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and (S)-1-(2-nitrophenyl)ethanol (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound caged ester.

Photolysis (Uncaging) of the this compound Caged Compound

This protocol outlines the general procedure for the photorelease of the carboxylic acid from its this compound caged ester.

Materials:

-

This compound caged compound

-

Aqueous buffer solution (e.g., phosphate-buffered saline, PBS), pH 7.4

-

Acetonitrile (ACN) or other suitable co-solvent if needed for solubility

-

UV light source (e.g., mercury lamp with appropriate filters, or a UV LED) with a peak wavelength around 350-365 nm.

-

Quartz cuvette or reaction vessel

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Prepare a stock solution of the this compound caged compound in a suitable solvent (e.g., ACN or DMSO).

-

Dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with the experimental system (typically <1%).

-

Transfer the solution to a quartz cuvette or an appropriate reaction vessel that is transparent to UV light.

-

Irradiate the sample with the UV light source. The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the concentration, and should be optimized for each specific compound and experimental setup.

-

Monitor the progress of the photolysis by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the caged compound peak and the appearance of the released carboxylic acid peak will indicate the progress of the reaction.

-

The released, active carboxylic acid is now available in the solution for the intended biological or chemical experiment.

The experimental workflow for the photolysis of an this compound caged compound can be visualized as follows:

In-Depth Technical Guide: 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate ((S)-NIFE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 2-Methoxyethyl N-((4-nitrophenoxy)carbonyl)-L-phenylalaninate, a chiral derivatizing agent commonly known as (S)-NIFE. This compound is of significant interest for its application in the stereoselective analysis of various chiral molecules, a critical aspect of drug development and biochemical research.

Core Compound Data

This compound is a key reagent used for the indirect enantioseparation of primary and secondary amino group-containing compounds through reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Its utility lies in its ability to react with chiral molecules to form diastereomeric derivatives that can be readily separated on achiral stationary phases.

| Property | Value | Source |

| Molecular Formula | C19H20N2O7 | [2][3][4][5][6] |

| Molecular Weight | 388.38 g/mol | [2][3][5][6] |

| CAS Number | 328406-65-1 | [2][3][4] |

| Synonyms | This compound, N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | [3][5] |

Experimental Protocol: Chiral Derivatization for HPLC Analysis

The following is a generalized experimental protocol for the use of this compound as a chiral derivatizing reagent, based on established methodologies. This protocol is intended as a guide and may require optimization for specific applications.

Objective: To perform indirect enantioseparation of a sample containing chiral primary or secondary amino groups using this compound and RP-HPLC.

Materials:

-

This compound (derivatizing reagent)

-

Analyte containing chiral amino groups (e.g., amino alcohols, non-protein amino acids)

-

Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

-

Buffer solution (e.g., Triethylammonium acetate or phosphate buffer, pH adjusted)

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., Acetonitrile, Methanol)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the analyte in an appropriate aprotic solvent.

-

Derivatization Reaction:

-

To the analyte solution, add a molar excess of this compound solution.

-

Add a suitable base (e.g., triethylamine) to catalyze the reaction.

-

Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for a specified time (typically 30-60 minutes). The reaction should be carried out in an environment protected from light.

-

-

Reaction Quenching: Stop the reaction by adding a small amount of an acidic solution (e.g., dilute acetic acid) to neutralize the excess base.

-

HPLC Analysis:

-

Inject an aliquot of the resulting diastereomeric derivative solution into the HPLC system.

-

Perform the separation on a reversed-phase column using a suitable mobile phase, often a gradient of an aqueous buffer and an organic modifier.

-

Monitor the elution of the diastereomers using a UV detector, typically at a wavelength of 205 nm.[1]

-

-

Data Analysis: The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric ratio of the original analyte can be determined from the peak areas of the two diastereomeric peaks.

Visualizations

Logical Workflow for Chiral Derivatization and HPLC Analysis

Caption: A logical workflow diagram illustrating the key steps involved in the chiral derivatization of an analyte with this compound followed by RP-HPLC analysis.

Signaling Pathway of Derivatization Reaction

References

- 1. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine,2-methoxyethyl ester | CAS No- 328406-65-1 | Simson Pharma Limited [simsonpharma.com]

- 6. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis using (S)-N-(1-naphthyl)ethyl Isocyanate ((S)-NIFE) Derivatization and HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of amino acids in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization with the chiral reagent (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE). This method is particularly suited for the separation of amino acid enantiomers, enabling accurate quantification of both D- and L-amino acids.

Introduction

Amino acid analysis is a critical tool in biomedical research, drug development, and quality control of protein-based therapeutics. The inherent lack of a strong chromophore in most amino acids necessitates a derivatization step to enable sensitive detection by UV or fluorescence detectors. This compound is a chiral derivatizing agent that reacts with the primary and secondary amine groups of amino acids to form stable, highly fluorescent diastereomers. This allows for the sensitive and selective quantification of amino acids, as well as the resolution of their enantiomeric forms (D and L isomers) on a standard reversed-phase HPLC column.

Principle of the Method

The primary amine group of an amino acid nucleophilically attacks the isocyanate group of this compound, forming a stable urea derivative. The introduction of the naphthyl group from the this compound reagent imparts strong UV absorbance and fluorescence properties to the amino acid derivatives, significantly enhancing detection sensitivity. As this compound is a chiral molecule, it forms diastereomers with the chiral amino acids, which can then be separated by HPLC.

Experimental Protocols

Materials and Reagents

-

(S)-N-(1-naphthyl)ethyl isocyanate (this compound), 98% purity

-

Amino acid standards (L- and D-isomers)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Acetic acid, glacial

-

Hydrochloric acid (HCl)

-

Samples for analysis (e.g., protein hydrolysates, cell culture media, plasma)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Fluorescence Detector (FLD)

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Syringe filters (0.22 µm)

Solution Preparation

-

Borate Buffer (125 mM, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.

-

This compound Reagent Solution (5 mg/mL): Dissolve 25 mg of this compound in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Mobile Phase A (Aqueous): 0.1% (v/v) Acetic Acid in HPLC grade water.

-

Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile/Methanol.

-

Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Store at -20°C. Working standards of various concentrations can be prepared by diluting the stock solutions with 0.1 M HCl.

Sample Preparation

-

Protein Hydrolysates: Proteins are typically hydrolyzed to their constituent amino acids using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. The hydrolysate is then dried to remove the acid and reconstituted in 0.1 M HCl.

-

Biological Fluids (e.g., plasma, urine): Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation. The supernatant is collected for derivatization.

-

Cell Culture Media: Samples can often be diluted with 0.1 M HCl and directly used for derivatization after filtration.

Derivatization Procedure

-

To 20 µL of the amino acid standard solution or sample, add 20 µL of 125 mM borate buffer (pH 10).

-

Vortex the mixture briefly.

-

Add 40 µL of the this compound reagent solution (5 mg/mL in ACN).

-

Vortex the mixture immediately for 30 seconds.

-

Allow the reaction to proceed at room temperature for 20 minutes in the dark.

-

Stop the reaction by adding 20 µL of 1% acetic acid in water.

-

Vortex the final solution and filter through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 20 |

| 25 | 60 |

| 30 | 80 |

| 35 | 20 |

| 40 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

-

UV-Vis/DAD: 220 nm or 280 nm

-

Fluorescence: Excitation at 280 nm, Emission at 340 nm

-

Data Presentation

Quantitative data for the analysis of a standard mixture of L-amino acids derivatized with this compound are summarized below. Note that retention times and detection limits are instrument and method-dependent and should be determined experimentally.

| Amino Acid | Abbreviation | Retention Time (min) | LOD (pmol) (Estimated) | LOQ (pmol) (Estimated) | Linearity (R²) (Estimated) |

| Aspartic Acid | Asp | 8.5 | 5 | 15 | >0.99 |

| Glutamic Acid | Glu | 9.2 | 5 | 15 | >0.99 |

| Serine | Ser | 10.1 | 10 | 30 | >0.99 |

| Glycine | Gly | 11.5 | 10 | 30 | >0.99 |

| Threonine | Thr | 12.3 | 10 | 30 | >0.99 |

| Alanine | Ala | 13.8 | 10 | 30 | >0.99 |

| Proline | Pro | 15.5 | 15 | 45 | >0.99 |

| Valine | Val | 17.2 | 5 | 15 | >0.99 |

| Methionine | Met | 18.1 | 5 | 15 | >0.99 |

| Isoleucine | Ile | 19.5 | 5 | 15 | >0.99 |

| Leucine | Leu | 20.1 | 5 | 15 | >0.99 |

| Phenylalanine | Phe | 21.8 | 2 | 6 | >0.99 |

| Tryptophan | Trp | 23.5 | 2 | 6 | >0.99 |

| Lysine | Lys | 25.2 | 10 | 30 | >0.99 |

| Histidine | His | 26.8 | 15 | 45 | >0.99 |

| Arginine | Arg | 28.1 | 15 | 45 | >0.99 |

Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions. LOD and LOQ values are estimates for a standard HPLC-UV system and should be experimentally determined during method validation. Linearity is typically observed over a wide concentration range, often from low pmol to nmol levels.

Mandatory Visualization

Experimental Workflow Diagram

Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of D-Amino Acids in Biological Matrices using (S)-NIFE Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the chiral separation and quantification of D-amino acids in various biological matrices. The method utilizes the chiral derivatizing agent (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, ((S)-NIFE), to enable the separation of D- and L-amino acid enantiomers. This technique offers exceptional sensitivity and accuracy, making it a valuable tool for studying the physiological roles of D-amino acids and for the development of novel therapeutics. Detailed protocols for sample preparation, derivatization, and UPLC-MS/MS analysis are provided, along with quantitative data for D-amino acids in human plasma, cerebrospinal fluid (CSF), and urine.

Introduction

D-amino acids, once thought to be exclusive to bacteria, are now recognized as important signaling molecules in mammals, playing crucial roles in neurotransmission and other physiological processes.[1][2] For instance, D-serine and D-aspartate are known to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, modulating synaptic plasticity and neuronal signaling.[1][3] Aberrant levels of D-amino acids have been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS), highlighting their potential as diagnostic markers and therapeutic targets.[1][2]

The quantification of D-amino acids in biological samples presents a significant analytical challenge due to their low abundance and the presence of their highly abundant L-enantiomers. Chiral derivatization followed by chromatographic separation is a common strategy to overcome this challenge. This compound is a chiral derivatizing agent that reacts with the primary amino group of amino acids to form diastereomers that can be readily separated by reverse-phase chromatography.[1][4] This method, coupled with the high sensitivity and selectivity of UPLC-MS/MS, allows for the accurate and precise quantification of D-amino acids in complex biological matrices.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound (N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester)

-

Amino Acid Standards (D- and L-isomers)

-

Internal Standards (stable isotope-labeled amino acids)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ammonium Formate

-

Borate Buffer (e.g., 62.5 mM, pH 10)

-

Trichloroacetic acid (TCA) or other protein precipitation agents

Sample Preparation

Plasma/Serum:

-

To 50 µL of plasma or serum, add 150 µL of ice-cold 10% (w/v) TCA to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for derivatization.

Cerebrospinal Fluid (CSF):

-

Due to the low protein content, CSF can often be derivatized directly.

-

Alternatively, to 50 µL of CSF, add 50 µL of ice-cold ACN.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

Urine:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilute the supernatant 1:10 with LC-MS grade water prior to derivatization.

Derivatization Protocol

-

To 20 µL of the prepared sample supernatant or standard solution, add 20 µL of internal standard solution.

-

Add 20 µL of 62.5 mM borate buffer (pH 10).

-

Add 4 µL of this compound solution (5 mg/mL in ACN).

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

After incubation, add 20 µL of 0.1% formic acid in water to stop the reaction.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient:

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 50 | 50 |

| 8.1 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 50 L/hr Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound Derivatized D-Amino Acids (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| D-Alanine | 478.2 | 314.1 | 25 | 15 |

| D-Serine | 494.2 | 314.1 | 25 | 15 |

| D-Aspartate | 522.2 | 314.1 | 30 | 18 |

| D-Glutamate | 536.2 | 314.1 | 30 | 18 |

| D-Proline | 504.2 | 314.1 | 25 | 15 |

| D-Leucine | 520.3 | 314.1 | 25 | 15 |

| D-Phenylalanine | 554.2 | 314.1 | 25 | 18 |

Note: The product ion at m/z 314.1 corresponds to the common this compound-phenylalanine fragment. MRM transitions should be optimized for each instrument.

Quantitative Data

The following tables summarize the quantitative results for several D-amino acids in human plasma, CSF, and urine, demonstrating the method's applicability to different biological matrices. The method exhibits excellent linearity, accuracy, and precision.[1][2]

Table 1: Method Performance Characteristics

| Parameter | D-Alanine | D-Serine | D-Aspartate | D-Proline |

| LOD (nM) | 1.98 | < 1 | < 1 | < 1 |

| LOQ (nM) | 6.6 | < 3 | < 3 | < 3 |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (%) | 85-107 | 85-107 | 85-107 | 85-107 |

| Intra-assay RSD (%) | < 16 | < 16 | < 16 | < 16 |

| Inter-assay RSD (%) | < 16 | < 16 | < 16 | < 16 |

Data adapted from Visser et al., 2011.[1]

Table 2: Concentrations of D-Amino Acids in Human Biological Fluids (µM)

| D-Amino Acid | Plasma | CSF | Urine |

| D-Alanine | 0.8 - 2.5 | 0.1 - 0.5 | 5 - 20 |

| D-Serine | 0.2 - 0.8 | 1.0 - 4.0 | 1 - 10 |

| D-Aspartate | 0.05 - 0.2 | 0.1 - 0.3 | 0.5 - 5 |

| D-Proline | 0.5 - 2.0 | 0.05 - 0.2 | 10 - 50 |

| D-Leucine | 0.1 - 0.5 | < 0.1 | 1 - 8 |

Concentration ranges are approximate and can vary between individuals and with physiological state.

Visualizations

Caption: Experimental workflow for D-amino acid quantification.

Caption: D-amino acids as co-agonists in NMDA receptor signaling.

Conclusion

The UPLC-MS/MS method employing this compound derivatization provides a highly sensitive, specific, and reliable approach for the quantification of D-amino acids in complex biological matrices. The detailed protocols and performance data presented in this application note demonstrate the method's suitability for a wide range of research and clinical applications. This powerful analytical tool will facilitate further investigation into the roles of D-amino acids in health and disease, and aid in the discovery and development of novel diagnostic and therapeutic strategies.

References

- 1. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 2. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-NIFE Derivatization of Amino Alcohols for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective analysis of amino alcohols is critical in drug development and manufacturing, as the stereochemistry of these compounds profoundly influences their pharmacological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for chiral separation and quantification due to its high resolution and sensitivity. However, the inherent polarity and low volatility of amino alcohols necessitate a derivatization step to enable their analysis by GC-MS.

This document provides a detailed, though theoretical, protocol for the derivatization of amino alcohols with (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, commonly known as (S)-NIFE. It is important to note that while this compound is a well-established chiral derivatizing agent for High-Performance Liquid Chromatography (HPLC) analysis, its application in GC-MS is not documented in the current scientific literature.[1][2][3] The high molecular weight of the this compound reagent may lead to derivatives with insufficient volatility for GC analysis. Therefore, this protocol is presented as a proposed methodology for research and development purposes.

Furthermore, this application note includes protocols for alternative, well-established chiral derivatizing agents that are routinely and successfully used for the GC-MS analysis of amino alcohols.

This compound Derivatization: A Proposed Protocol for GC-MS

This compound is a chiral derivatizing agent that reacts with the primary or secondary amine group of an amino alcohol to form diastereomers, which can then be separated on a chiral or achiral GC column.[3] The derivatization reaction proceeds via nucleophilic substitution.

Proposed Experimental Protocol

2.1.1. Materials and Reagents

-

This compound (CAS 328406-65-1)

-

Amino alcohol sample

-

Anhydrous acetonitrile (ACN)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Nitrogen gas for drying

-

GC-MS grade vials with inserts

-

Heating block or oven

2.1.2. Derivatization Procedure

-

Sample Preparation: Accurately weigh 1-5 mg of the amino alcohol sample into a GC-MS vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate to dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

-

Reaction: To the dried amino alcohol sample, add 100 µL of the this compound solution and 10 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.

-

Incubation: Tightly cap the vial and heat at 60°C for 1 hour.

-

Drying: After incubation, cool the vial to room temperature and evaporate the solvent and excess pyridine under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous dichloromethane for GC-MS analysis.

Proposed GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: Chirasil-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Expected Quantitative Data and Mass Spectra

While experimental data for the GC-MS analysis of this compound-derivatized amino alcohols is not available, some characteristic mass fragments can be predicted based on the structure of the derivatizing agent and general fragmentation patterns. In mass spectrometry methods analyzing this compound derivatives, common fragment ions of m/z 224 and m/z 120 have been reported.[4]

Table 1: Predicted Mass Fragments for this compound Derivatives

| m/z | Predicted Fragment |

| 224 | [C11H12NO4]+ |

| 120 | [C8H8N]+ |

Alternative Derivatization Protocols for GC-MS of Amino Alcohols

Given the challenges associated with the volatility of this compound derivatives, the following are established and reliable methods for the chiral GC-MS analysis of amino alcohols.

Trifluoroacetic Anhydride (TFAA) Derivatization

TFAA is a common reagent for the derivatization of both the amine and hydroxyl groups of amino alcohols, yielding volatile derivatives suitable for GC-MS analysis.

3.1.1. Experimental Protocol

-

Sample Preparation: Place 1-5 mg of the amino alcohol sample in a GC-MS vial and dry completely.

-

Reaction: Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

-

Incubation: Cap the vial and heat at 100°C for 30 minutes.

-

Drying: Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute in 100 µL of anhydrous dichloromethane for analysis.

Table 2: Typical Quantitative Data for TFAA-Derivatized Amino Alcohols

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| (R)-Alaninol-TFA | 8.5 | 196, 168, 140 |

| (S)-Alaninol-TFA | 8.8 | 196, 168, 140 |

| (R)-Valinol-TFA | 10.2 | 224, 196, 168 |

| (S)-Valinol-TFA | 10.5 | 224, 196, 168 |

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Derivatization

MTBSTFA is a silylation reagent that derivatizes active hydrogens on amine and hydroxyl groups, producing thermally stable and volatile derivatives.

3.2.1. Experimental Protocol

-

Sample Preparation: Dry 1-5 mg of the amino alcohol sample in a GC-MS vial.

-

Reaction: Add 100 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

-

Incubation: Cap the vial and heat at 70°C for 45 minutes.

-

Analysis: Cool to room temperature and directly inject the sample into the GC-MS.

Table 3: Typical Quantitative Data for MTBSTFA-Derivatized Amino Alcohols

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| (R)-Leucinol-TBDMS | 12.1 | 258, 202, 130 |

| (S)-Leucinol-TBDMS | 12.4 | 258, 202, 130 |

| (R)-Phenylalaninol-TBDMS | 15.3 | 308, 252, 178 |

| (S)-Phenylalaninol-TBDMS | 15.6 | 308, 252, 178 |

Visualizations

Caption: Proposed workflow for this compound derivatization.

Caption: this compound derivatization reaction scheme.

Caption: Workflow for alternative derivatization methods.

Conclusion

While this compound is a valuable reagent for the chiral separation of amino alcohols by HPLC, its applicability to GC-MS is currently unproven and may be limited by the volatility of its derivatives. The proposed protocol serves as a starting point for researchers wishing to explore this possibility. For routine and validated chiral analysis of amino alcohols by GC-MS, derivatization with reagents such as TFAA or MTBSTFA is recommended. These methods are robust, well-documented, and yield derivatives with excellent chromatographic properties. Researchers should carefully validate any new derivatization method to ensure it meets the required performance characteristics for their specific application.

References

- 1. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for (S)-NIFE Derivatization in Human Plasma Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the sample preparation of human plasma for the analysis of chiral amino acids using (S)-N-isocuccinimidyl-4-nitrophenyl ester ((S)-NIFE) derivatization, followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Chiral amino acids play a crucial role in numerous physiological and pathological processes. Accurate quantification of D- and L-amino acid enantiomers in biological matrices like human plasma is essential for biomarker discovery, clinical diagnostics, and pharmacokinetic studies. This compound is a chiral derivatizing agent that reacts with the primary amino group of amino acids to form diastereomers, enabling their separation and quantification by standard reversed-phase chromatography. This method, coupled with the high sensitivity and selectivity of tandem mass spectrometry, provides a robust and reliable analytical workflow.

The critical first step in this analytical workflow is the preparation of the plasma sample to remove interfering macromolecules, primarily proteins, which can cause matrix effects and damage analytical instrumentation. This protocol details an effective protein precipitation method using acetonitrile, followed by a clear, step-by-step derivatization procedure with this compound.

Experimental Protocols

Materials and Reagents

-

Human plasma (collected in K2-EDTA tubes)

-

Acetonitrile (ACN), LC-MS grade

-

This compound (N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Water, LC-MS grade

-

Internal Standards (isotope-labeled amino acids)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Heating block or water bath

-

UPLC-MS/MS system

Preparation of Reagents

-

Protein Precipitation Solution: Acetonitrile (100%).

-

Borate Buffer (100 mM, pH 9.0):

-

Dissolve 6.18 g of boric acid in 900 mL of LC-MS grade water.

-

Adjust the pH to 9.0 by adding 1 M NaOH solution dropwise while monitoring with a calibrated pH meter.

-

Bring the final volume to 1 L with LC-MS grade water.

-

-

This compound Derivatization Reagent (1 mg/mL):

-

Dissolve 1 mg of this compound in 1 mL of acetonitrile.

-

Prepare this solution fresh before each batch of derivatizations.

-

Sample Preparation and Protein Precipitation

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add internal standards at the desired concentration.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the amino acids, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.

This compound Derivatization

-

To 50 µL of the supernatant from the protein precipitation step, add 50 µL of 100 mM Borate Buffer (pH 9.0).

-

Add 25 µL of the 1 mg/mL this compound derivatization reagent.

-

Vortex the mixture for 10 seconds.

-

Incubate the reaction mixture at 60°C for 20 minutes in a heating block or water bath.

-

After incubation, cool the sample to room temperature.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of the derivatized amino acids.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatized amino acids, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific amino acids of interest.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 1 - 5 µL

-

Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for each derivatized amino acid and internal standard.

Data Presentation

The efficiency of the sample preparation method is critical for accurate quantification. The following table summarizes the expected recovery of amino acids from human plasma following acetonitrile protein precipitation.

| Amino Acid Category | Analyte | Mean Recovery (%) | Reference(s) |

| Branched-Chain Amino Acids | Leucine | 99.6 - 103.6 | [1] |

| Isoleucine | 99.6 - 103.6 | [1] | |

| Valine | 99.6 - 103.6 | [1] | |

| Aromatic Amino Acids | Phenylalanine | 99.6 - 103.6 | [1] |

| Tyrosine | 99.6 - 103.6 | [1] | |

| Tryptophan | 99.6 - 103.6 | [1] | |

| General Amino Acids | Alanine | 92.1 - 108.2 | [1] |

| Arginine | 92.1 - 108.2 | [1] | |

| Asparagine | 92.1 - 108.2 | [1] | |

| Aspartic Acid | 92.1 - 108.2 | [1] | |

| Cysteine | 92.1 - 108.2 | [1] | |

| Glutamic Acid | 92.1 - 108.2 | [1] | |

| Glutamine | 92.1 - 108.2 | [1] | |

| Glycine | 92.1 - 108.2 | [1] | |

| Histidine | 92.1 - 108.2 | [1] | |

| Lysine | 92.1 - 108.2 | [1] | |

| Methionine | 92.1 - 108.2 | [1] | |

| Proline | 92.1 - 108.2 | [1] | |

| Serine | 92.1 - 108.2 | [1] | |

| Threonine | 92.1 - 108.2 | [1] |

Visualizations

The following diagrams illustrate the key workflows described in this application note.

References

Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)-NIFE as a Chiral Derivatizing Reagent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the enantioseparation of non-proteinogenic amino acids through derivatization with (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, hereafter referred to as (S)-NIFE. The methodology relies on the formation of diastereomers that can be resolved using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

While specific quantitative data from the primary literature for a broad range of non-proteinogenic amino acids using this compound was not accessible for this document, the following protocols and data presentation templates are based on established principles of chiral derivatization and HPLC analysis.

Introduction

Non-proteinogenic amino acids are crucial building blocks in pharmaceutical development and peptidomimetic design. Their stereochemistry is a critical determinant of biological activity and safety. The enantioselective analysis of these compounds is therefore essential.

This document outlines an indirect chiral separation method. The chiral reagent, this compound, reacts with the primary or secondary amine group of the amino acid to form stable diastereomeric derivatives. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase, simplifying the analytical process and avoiding the need for specialized and often expensive chiral columns.

Experimental Protocols

Materials and Reagents

-

(S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester (this compound)

-

Non-proteinogenic amino acid standards (enantiomerically pure, if available, and racemic)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-